2-(2-Ethoxyphenyl)-1,3-dioxolan
Description
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3/c1-2-12-10-6-4-3-5-9(10)11-13-7-8-14-11/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
FKINQXUCQBBMES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Selected Analogues
Key Research Findings
- Electronic Effects : Electron-donating groups (e.g., ethoxy) stabilize the dioxolane ring, while electron-withdrawing groups (e.g., bromo, fluoro) increase reactivity toward nucleophilic attack .
- Steric Considerations : Ortho-substituted aryl groups (e.g., 2-fluorophenyl) hinder access to the dioxolane oxygen, reducing hydrolysis rates compared to para-substituted analogues .
- Industrial Relevance : Aliphatic dioxolanes (e.g., 2-ethyl-2-methyl-1,3-dioxolane) are produced at scale via cost-effective cyclization methods, whereas aryl-substituted derivatives require specialized catalysts .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Ethoxyphenyl)-1,3-dioxolan, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound typically involves condensation reactions between ethoxy-substituted phenols and diols (e.g., ethylene glycol) under acidic catalysis. Key steps include:
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethylene glycol, PTSA, DMF, 90°C | 68–72 | |
| 2 | BF₃·Et₂O, THF, reflux | 82 |
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.8–5.2 ppm (dioxolane ring protons) and δ 6.7–7.4 ppm (ethoxy-substituted aromatic protons) confirm structure .
- ¹³C NMR : Signals near 100–110 ppm (dioxolane carbons) and 60–70 ppm (ethoxy group) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 210.1 (calculated for C₁₁H₁₄O₃) .
- HPLC Analysis : C18 column, mobile phase (ACN:H₂O = 70:30), retention time ~8.2 min .
Q. What common chemical transformations can this compound undergo?
Methodological Answer: The dioxolane ring and ethoxyphenyl group enable diverse reactions:
- Oxidation : Cleavage of the dioxolane ring using KMnO₄/H₂SO₄ yields carboxylic acids or ketones .
- Reduction : NaBH₄ or LiAlH₄ reduces the ring to 1,2-ethanediol derivatives .
- Electrophilic Substitution : Halogenation (e.g., Br₂/FeBr₃) on the aromatic ring introduces functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the dioxolane oxygen atoms are nucleophilic (high HOMO) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF) .
- Retrosynthesis Tools : Platforms like Pistachio or Reaxys propose synthetic routes based on known analogs .
Q. How do researchers resolve contradictions in reported biological activities of dioxolane derivatives?
Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) require:
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC₅₀ values) .
- Structural Analog Comparison : Compare this compound with analogs (e.g., 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane) to isolate substituent effects .
- Meta-Analysis : Aggregate data from PubChem, ECHA, and peer-reviewed studies to identify trends .
Q. What strategies stabilize this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Acidic Conditions (pH < 3) : Rapid ring-opening occurs; stabilize with buffered solutions (pH 5–7) .
- Basic Conditions (pH > 9) : Ethoxy group hydrolysis dominates; use inert atmospheres (N₂) to suppress degradation .
- Thermal Stability :
Q. How can researchers investigate the compound’s interaction with biological targets using in silico and in vitro methods?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) .
- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
Q. Data Contradiction Analysis Example
| Study | Observed Activity | Possible Reason | Resolution Strategy |
|---|---|---|---|
| A | Strong enzyme inhibition | High purity (≥98%) | Replicate with HPLC-purified compound |
| B | No activity | Degradation during storage | Confirm stability via NMR post-assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
